1,3'-Biazetidine
Overview
Description
1,3’-Biazetidine is a heterocyclic compound featuring a four-membered ring structure with nitrogen atoms at the 1 and 3 positions. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The molecular formula of 1,3’-Biazetidine is C₆H₁₂N₂, and it has a molecular weight of 112.17 g/mol .
Preparation Methods
1,3’-Biazetidine can be synthesized through various methods. One common synthetic route involves the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine and DBU in acetonitrile at 65°C for 4 hours, yielding 1,3’-Biazetidine with a 64% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
1,3’-Biazetidine undergoes several types of chemical reactions due to its strained ring structure. These reactions include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of 1,3’-Biazetidine.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted azetidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3’-Biazetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: 1,3’-Biazetidine derivatives have potential therapeutic applications due to their biological activity.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3’-Biazetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atoms make it reactive, allowing it to participate in various chemical reactions. These interactions can affect biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
1,3’-Biazetidine can be compared to other similar compounds, such as azetidine and oxetane. While all these compounds feature four-membered rings, 1,3’-Biazetidine is unique due to the presence of two nitrogen atoms in its ring structure. This gives it distinct reactivity and properties compared to azetidine, which has only one nitrogen atom, and oxetane, which has an oxygen atom in the ring .
Similar compounds include:
Azetidine: A four-membered ring with one nitrogen atom.
Oxetane: A four-membered ring with one oxygen atom.
1,1’-Biazetidine: A similar compound with a different substitution pattern.
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-8(3-1)6-4-7-5-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAMWPLHIDBLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316682 | |
Record name | 1,3′-Biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928114-07-2 | |
Record name | 1,3′-Biazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928114-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3′-Biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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